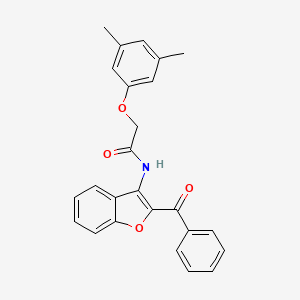![molecular formula C18H20BrNO5S2 B11570343 Ethyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11570343.png)
Ethyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromine, methoxy, and sulfonamido groups, makes it a versatile molecule for chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the sulfonamido group through sulfonation reactions. The bromine and methoxy groups are then introduced via halogenation and methylation reactions, respectively. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis, and purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.
科学研究应用
ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its diverse functional groups.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Lacks the bromine atom, which may affect its reactivity and biological activity.
ETHYL 2-(3-BROMO-4-HYDROXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The unique combination of functional groups in ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE provides it with distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methoxy group can influence its solubility and binding interactions.
属性
分子式 |
C18H20BrNO5S2 |
|---|---|
分子量 |
474.4 g/mol |
IUPAC 名称 |
ethyl 2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H20BrNO5S2/c1-3-25-18(21)16-12-6-4-5-7-15(12)26-17(16)20-27(22,23)11-8-9-14(24-2)13(19)10-11/h8-10,20H,3-7H2,1-2H3 |
InChI 键 |
NMNQVNJIIOKZMK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11570262.png)
![N,N-dibenzyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11570265.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B11570270.png)
![(2E)-2-cyano-N-ethyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570278.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylpropanamide](/img/structure/B11570286.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11570299.png)
![N-(2,3-dimethylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570307.png)
![methyl 3-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-2-methylbenzoate](/img/structure/B11570308.png)
![6-(3,4-Dimethoxyphenyl)-5-ethyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11570314.png)


![N-(4-fluorophenyl)-2-{3-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11570337.png)
![5-ethyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B11570349.png)
![[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone](/img/structure/B11570361.png)
